Dimethyldioctylammonium

Description

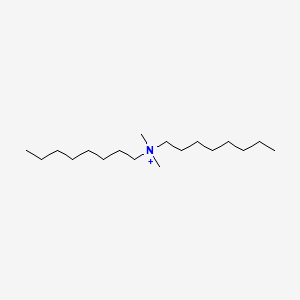

Structure

2D Structure

3D Structure

Properties

CAS No. |

20256-55-7 |

|---|---|

Molecular Formula |

C18H40N+ |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

dimethyl(dioctyl)azanium |

InChI |

InChI=1S/C18H40N/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2/h5-18H2,1-4H3/q+1 |

InChI Key |

MELGLHXCBHKVJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyldioctylammonium Compounds

Quaternization Reactions for Dimethyldioctylammonium Halides

The cornerstone of this compound halide synthesis is the quaternization reaction, a process that involves the alkylation of a tertiary amine. This reaction, known as the Menshutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt. smolecule.com

Synthesis via Alkylation of Dimethylamine (B145610) with Octyl Halides

The most direct method for preparing this compound halides involves the reaction of dimethylamine with two equivalents of an octyl halide, such as octyl chloride or octyl bromide. smolecule.com This bimolecular nucleophilic substitution (SN2) reaction typically occurs in a two-phase system. smolecule.com The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the octyl halide, leading to the sequential addition of two octyl groups and the formation of the this compound cation with a corresponding halide anion. smolecule.com

Alternatively, this compound chloride can be synthesized through the quaternization of dimethyloctylamine with octyl chloride. smolecule.com In a similar vein, another synthetic pathway involves the reaction of dioctylamine (B52008) with a methylating agent like methyl chloride.

A general representation of the primary synthesis is as follows: (CH₃)₂NH + 2 C₈H₁₇Cl → [(CH₃)₂(C₈H₁₇)₂]⁺Cl⁻ + H⁺

Optimization of Reaction Parameters and Yield

Maximizing the yield and purity of this compound halides necessitates careful control over several reaction parameters. Key factors influencing the synthesis include temperature, pH, solvent selection, and the use of catalysts.

Temperature and pH: The stability of the resulting quaternary ammonium compound is significantly affected by temperature and alkalinity. smolecule.com Higher temperatures can accelerate the reaction but may also lead to degradation of the product. For instance, in some quaternization reactions, maintaining a temperature between 60-80°C is optimal. The pH of the reaction medium is also critical, as the nucleophilicity of the amine and the stability of the final product can be pH-dependent. smolecule.com

Solvent Selection: The choice of solvent plays a crucial role in the reaction kinetics. Polar aprotic solvents are often preferred as they can stabilize the charged transition state of the Menshutkin reaction. smolecule.com Ethanol and acetone (B3395972) are commonly used solvents for the synthesis of this compound chloride. smolecule.com The use of a water-ethanol mixture can also be effective, as it helps to dissolve the reactants and facilitate the reaction.

Phase Transfer Catalysis: In heterogeneous reaction systems where reactants are in different phases, phase-transfer catalysts can significantly enhance the reaction rate. Interestingly, quaternary ammonium salts themselves can act as phase-transfer catalysts, potentially creating a self-catalyzing system in certain reaction setups. smolecule.com

Continuous Flow Synthesis: Modern approaches to optimize synthesis include the use of micro flow field technology. This continuous flow method offers better control over reaction parameters and can lead to higher yields and shorter reaction times. smolecule.com

Table 1: Optimization of Continuous Flow Synthesis of a Chloro Quaternary Ammonium Salt

| Parameter | Optimized Range |

|---|---|

| Reaction Temperature | 40-80°C |

| Molar Ratio (Primary Amine:Chloromethane:NaOH) | 1:3.2-3.5:2 |

| Flow Velocity of Primary Amine | 0.2-0.6 mL/min |

| Flow Velocity of Sodium Hydroxide | 0.4-1.2 mL/min |

| Flow Velocity of Chloromethane | 0.6-2.0 mL/min |

| Reaction Time | 5-15 minutes |

Data derived from a method for continuous flow synthesis of chloro quaternary ammonium salts. smolecule.com

Derivatization for Specialized this compound Species

The functional properties of this compound compounds can be tailored for specific applications through derivatization. This involves modifying the structure of the parent compound to create new species with enhanced or different functionalities.

One example of derivatization is the exchange of the halide anion. For instance, this compound iodide can be prepared from this compound bromide. This is achieved by dissolving the bromide salt in a suitable solvent like absolute acetonitrile (B52724) and adding an excess of sodium iodide. The less soluble sodium bromide precipitates out of the solution and can be removed by filtration, yielding the this compound iodide in the solution. uni-regensburg.de

Further derivatization can involve the introduction of different functional groups to the alkyl chains or the modification of the cation itself to create novel quaternary ammonium salts with specific properties, such as enhanced antimicrobial activity or improved performance as phase transfer catalysts. nih.govnetascientific.com

Mechanistic Insights into Dimethyldioctylammonium Interactions and Phenomena

Biological Interaction Mechanisms

The biological activity of dimethyldioctylammonium is primarily centered on its interaction with and subsequent disruption of cellular membranes. This activity is a hallmark of many QACs and is the basis for their widespread use as antimicrobial agents.

The initial step in the interaction of this compound with biological entities like bacteria is governed by electrostatic forces. numberanalytics.com Bacterial cell surfaces are typically characterized by a net negative charge due to the presence of components such as phospholipids (B1166683) and, in Gram-negative bacteria, lipopolysaccharides. numberanalytics.com The positively charged quaternary nitrogen atom of this compound is electrostatically attracted to these negatively charged sites on the bacterial membrane. numberanalytics.comgoogle.com

This attraction facilitates the accumulation of the compound at the cell surface, a crucial prerequisite for its antimicrobial action. numberanalytics.com The cationic headgroup effectively competes with and displaces divalent cations like Mg²⁺ and Ca²⁺, which normally stabilize the membrane structure by linking adjacent negatively charged components. google.comdicp.ac.cn This initial electrostatic binding is the gateway to the subsequent disruptive processes.

Following the initial electrostatic adhesion, the two hydrophobic octyl chains of the this compound molecule penetrate the hydrophobic core of the lipid bilayer. google.comdicp.ac.cn This insertion disrupts the highly ordered structure of the membrane phospholipids. google.comwikipedia.org The process can be conceptualized in several stages:

Adsorption and Binding: The cationic headgroup binds to the negatively charged membrane surface. numberanalytics.com

Intercalation and Penetration: The hydrophobic alkyl tails insert themselves into the lipid bilayer, disrupting the intermolecular interactions between the phospholipid tails. numberanalytics.comdicp.ac.cnwikipedia.org

Membrane Disorganization: The integration of the bulky QAC molecules into the membrane leads to a dissociation of the lipid bilayer, compromising its structural integrity. google.comtechnion.ac.il

Permeability Alteration and Leakage: This structural damage increases the membrane's permeability, leading to the leakage of essential low-molecular-weight intracellular components, such as potassium ions, proteins, and nucleic acids. numberanalytics.comgoogle.comdicp.ac.cn This loss of cellular contents ultimately results in cell death.

Studies on analogous double-chain QACs have demonstrated that their molecular structure significantly influences the efficiency of their transport across the cell membrane. scielo.br The presence of two alkyl chains, as in this compound, generally leads to different and often more potent biophysical interactions with model membranes compared to single-chain surfactants. scielo.br

| Stage | Primary Driving Force | Mechanism | Consequence |

|---|---|---|---|

| 1. Adsorption | Electrostatic Attraction | The cationic nitrogen headgroup is attracted to the negatively charged bacterial surface. numberanalytics.com | Accumulation of the compound on the cell membrane. |

| 2. Penetration | Hydrophobic Interaction | The two octyl chains insert into the hydrophobic lipid bilayer. dicp.ac.cn | Disruption of membrane lipid packing. |

| 3. Disruption | Molecular Disorganization | The compound causes dissociation of the lipid layers and destabilizes membrane proteins. google.com | Loss of membrane structural integrity. |

| 4. Leakage | Increased Permeability | The compromised membrane allows for the uncontrolled efflux of vital intracellular contents. google.comdicp.ac.cn | Cell lysis and death. |

Cationic Interaction with Biological Membranes

Catalytic and Interfacial Mechanisms

Beyond its biological activity, the amphiphilic structure of this compound makes it an effective agent in multiphase chemical systems, where it can function as a phase transfer catalyst and a stabilizer for emulsions.

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgdalalinstitute.com Many ionic nucleophiles are soluble in water but insoluble in organic solvents where the substrate resides. This compound, as a QAC, can act as a phase transfer catalyst by overcoming this phase barrier. dicp.ac.cn

The mechanism proceeds as follows:

In the aqueous phase, the this compound cation (Q⁺) exchanges its original anion (e.g., chloride, Cl⁻) for a reactant anion (Y⁻) from the aqueous bulk. ijstr.org

The newly formed ion pair, [Q⁺Y⁻], possesses sufficient lipophilicity due to the long octyl chains to be extracted from the aqueous phase into the organic phase. dalalinstitute.comijstr.org

Once in the organic phase, the anion Y⁻ is poorly solvated and thus highly reactive, readily reacting with the organic substrate (RX) to form the product (RY). ijstr.org

The catalyst, now as [Q⁺X⁻], migrates back to the aqueous phase to begin the cycle anew. ijstr.org

This catalytic cycle allows the reaction to proceed at much faster rates than would otherwise be possible. The effectiveness of a QAC as a phase transfer catalyst is dependent on the lipophilicity of its alkyl chains; the two octyl groups on this compound provide a strong hydrophobic character, making it suitable for this role. scielo.br

In some heterogeneous reactions, particularly those involving a strong base, the reaction is believed to occur at the interface between the aqueous and organic phases, a process known as interfacial catalysis. acs.org QACs like this compound can play a crucial role by reducing the interfacial tension between the two phases. acs.org

Research has shown a direct correlation between the ability of a QAC to lower interfacial tension and its catalytic activity. acs.org By accumulating at the interface, the surfactant facilitates the interaction between reactants from the different phases. For instance, in a reaction where a substrate in the organic phase is deprotonated by a base from the aqueous phase, the catalyst helps to stabilize the resulting anion at the interface before its transfer into the organic bulk. acs.org The structure of this compound, with its distinct hydrophilic head and hydrophobic tails, makes it inherently surface-active, promoting its concentration and function at the liquid-liquid interface.

A microemulsion is a thermodynamically stable, transparent, and isotropic dispersion of two immiscible liquids, such as oil and water, stabilized by an interfacial film of surfactant molecules. nih.gov Double-chain cationic surfactants like this compound and its close analogue didodecyldimethylammonium (B1216837) bromide (DDAB) are particularly effective at forming and stabilizing microemulsions. technion.ac.ilacs.org

The two alkyl chains provide the necessary lipophilicity to interact strongly with the oil phase, while the cationic headgroup remains in the aqueous phase. This structure allows the surfactant to create a stable interfacial film with the appropriate curvature, leading to the formation of either water-in-oil or oil-in-water microemulsions, or even bicontinuous structures where both oil and water form continuous, interpenetrating domains. technion.ac.ilnih.gov

Studies on DDAB-based microemulsions have shown that these systems can act as nanoreactors, providing unique environments for chemical reactions. scientificlabs.co.uk For example, adding this compound salts has been shown to expand the single-phase microemulsion region in certain systems, enhancing surfactant efficiency. acs.org Research has also demonstrated that combining a catalytic surfactant like bis(this compound) molybdate (B1676688) with a nonionic surfactant can create switchable microemulsions for efficient interfacial catalysis and product separation. mdpi.comenseignementsup-recherche.gouv.fr

| Phenomenon | Role of this compound | Key Structural Feature | Outcome |

|---|---|---|---|

| Phase Transfer Catalysis (PTC) | Transfers aqueous-phase anions into the organic phase. ijstr.org | Lipophilic cation capable of ion-pairing. | Accelerates reaction rates between immiscible reactants. dalalinstitute.com |

| Interfacial Catalysis | Reduces interfacial tension and stabilizes reactive intermediates at the interface. acs.org | Amphiphilic nature with high surface activity. acs.org | Enhances reaction efficiency at the phase boundary. |

| Microemulsion Stabilization | Forms a stable surfactant film at the oil-water interface. technion.ac.ilacs.org | Double alkyl chains providing optimal hydrophobicity and geometry. acs.org | Creates thermodynamically stable, nanostructured reaction media. nih.gov |

Interfacial Catalysis in Multi-Phase Systems

Self-Assembly and Aggregation Behaviors

This compound (DODA), a quaternary ammonium (B1175870) cation, exhibits complex self-assembly and aggregation behaviors in solution, driven by the amphiphilic nature of the molecule. The two octyl chains provide a hydrophobic character, while the positively charged quaternary ammonium group constitutes the hydrophilic head. This structure facilitates the formation of various organized aggregates in both aqueous and non-aqueous environments.

Micellization and Aggregate Formation in Aqueous and Non-Aqueous Media

In aqueous solutions, this compound salts spontaneously self-assemble when their concentration surpasses a specific threshold known as the critical micelle concentration (CMC) or critical aggregation concentration (CAC). mdpi.com This process is primarily driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic octyl chains and water molecules. mdpi.comumcs.pl The aggregation of DODA salts in aqueous media is a stepwise process. For instance, this compound chloride (DODA Cl) has been shown to form dimers at very low concentrations (0.2-10 mM), followed by the formation of bilayers or vesicles in the 10-30 mM range, and finally, ellipsoidal micelles at concentrations above 30 mM. acs.org

The structure of the aggregates can vary significantly. While single-chain surfactants typically form spherical micelles, double-chain surfactants like DODA are known to form larger, anisometric structures such as bilayers and vesicles. mdpi.comacs.org The formation of these structures is a strategy to accommodate the bulkier hydrophobic portion of the molecule. umcs.pl

In non-aqueous media, particularly polar organic solvents, the aggregation behavior is different. While hydrogen bonding in water is a major driver for micellization, aggregation can still occur in its absence. researchgate.net For example, studies on similar cationic surfactants have shown vesicle formation in N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). pku.edu.cn The aggregation in such solvents is influenced by factors like the medium's dielectric constant. pku.edu.cn The addition of polar organic compounds, such as diols, to aqueous solutions can also modify the micellization process by altering the solvent structure, which in turn affects the aggregation behavior of the surfactant. mdpi.com

The table below presents the critical micelle concentration (CMC) values for this compound bromide (DODA Br) under different conditions, illustrating the influence of the medium.

Table 1: Critical Micelle Concentration (CMC) of this compound Bromide (DODA Br) in Different Media

| Medium | Temperature (°C) | CMC (mM) | Measurement Technique |

|---|---|---|---|

| Water | 25 | 1.8 | Surface Tension |

| Water | 40 | 1.5 | Surface Tension |

| Water-Ethanol (10% v/v) | 25 | 2.5 | Conductivity |

| Water-Ethanol (20% v/v) | 25 | 3.8 | Conductivity |

Influence of Counterions on Self-Aggregation and Hydrotropicity

The counterion associated with the this compound cation plays a crucial role in determining the self-aggregation behavior. The nature of the counterion, specifically its hydration and size, directly influences the formation and type of aggregates.

Research on various this compound salts has revealed distinct behaviors based on the counteranion.

Hydrophilic Anions : Counterions that are strongly hydrated, such as molybdate (MoO₄²⁻), tungstate (B81510) (WO₄²⁻), sulfate (B86663) (SO₄²⁻), and fluoride (B91410) (F⁻), tend to promote the formation of simple unimers and micelles. For this compound molybdate, for example, ellipsoidal micelles are the primary aggregate form over a wide concentration range.

Less Hydrated Anions : Counterions with lower hydration energy, like nitrate (B79036) (NO₃⁻) and bromide (Br⁻), lead to a more complex aggregation pathway involving unimers, dimers, and a single type of micelle-like structure.

Weakly Hydrated Anions : Anions such as methanesulfonate (B1217627) (CH₃SO₃⁻) and chloride (Cl⁻) exhibit the most complex behavior, forming unimers, dimers, and two distinct types of micelle-like aggregates at different concentration ranges. With DODA Cl, small-angle neutron scattering has identified a transition from disk-like or vesicular aggregates to ellipsoidal micelles as concentration increases.

This counterion effect stems from the ion's ability to bind to the aggregate interface, thereby neutralizing the charge of the headgroups and reducing electrostatic repulsion. This allows the aggregates to pack more tightly and can influence their shape and size. The table below summarizes the aggregation behavior of DODA with different counterions.

Table 2: Influence of Counterion on the Aggregation Behavior of this compound Salts in Aqueous Solution

| Counterion | Aggregation Pathway | Aggregate Shapes Observed |

|---|---|---|

| MoO₄²⁻ | Unimers → Micelles | Ellipsoidal Micelles |

| Br⁻ | Unimers → Dimers → Micelles | Micelle-like Structures |

| Cl⁻ | Unimers → Dimers → Micelles I → Micelles II | Disks/Vesicles, Ellipsoidal Micelles |

| NO₃⁻ | Unimers → Dimers → Micelles | Micelle-like Structures |

Hierarchical Self-Assembly Structures and Morphologies

Beyond simple micelles, this compound salts can form more complex, hierarchically ordered structures. These advanced assemblies arise from the specific interactions between the surfactant molecules and their arrangement on a larger scale. mdpi.comnih.gov

Vesicles are a common morphology for double-tailed surfactants like DODA. nih.gov These are closed, bilayer structures enclosing an aqueous core, and they can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). umcs.plpku.edu.cn The formation of vesicles is highly dependent on the molecular geometry of the surfactant. conicet.gov.ar For instance, dialkyl dimethyl ammonium chlorides are well-known to form vesicles. nih.gov

Recent research has uncovered even more intricate hierarchical structures. In the this compound bromide (DOAB)/water system, a unique "lamellae-in-lamellae" structure has been observed. nih.gov This architecture consists of a lamellar phase with a shorter periodic length (inner lamellae) embedded within another lamellar phase with a longer periodic length (outer lamellae), with the two regions oriented perpendicularly to each other. nih.gov The formation of this complex structure is attributed to the interplay of molecular rigidity and shielding effects, highlighting how molecular design can direct hierarchical self-assembly. nih.gov

The ability to control these morphologies is of significant interest for applications in materials science and catalysis. mdpi.com The transition between different structures, such as from vesicles to micelles, can be triggered by changes in concentration or by mixing with other surfactants. mdpi.com

Advanced Research Applications of Dimethyldioctylammonium

Antimicrobial Research Paradigms

Dimethyldioctylammonium chloride (DDAC) is recognized for its broad-spectrum antimicrobial properties, making it a valuable tool in microbiological research. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. smolecule.com

Efficacy against Bacterial and Fungal Species

This compound compounds have demonstrated significant efficacy against a wide range of bacteria and fungi. evitachem.comatamankimya.com As a third-generation quaternary ammonium (B1175870) compound, it exhibits potent germicidal action even in the presence of hard water and organic soil. atamankimya.com Research has shown its effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. smolecule.com Studies have also highlighted its antifungal capabilities against various fungal species, including those from the genera Botrytis, Alternaria, Fusarium, and Cladosporium. kyushu-u.ac.jp

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. microbe-investigations.comnih.gov For instance, the MIC of didecyldimethylammonium chloride (DDAC), a related compound, against E. coli has been reported to be as low as 1.3 mg/L. nih.gov The effectiveness of these compounds can be influenced by factors such as concentration, contact time, and the presence of organic materials. nih.gov

Table 1: Reported Efficacy of a Related Quaternary Ammonium Compound (DDAC) against Bacteria

| Bacterial Strain | Condition | Effective Concentration | Contact Time | Outcome | Reference |

|---|---|---|---|---|---|

| Salmonella enterica serovar Infantis (SI) | No organic material | 125 ppm | 5 seconds | Inactivation | nih.gov |

| Escherichia coli | No organic material | 125 ppm | 5 seconds | Inactivation | nih.gov |

| Salmonella enterica serovar Infantis (SI) | 5% organic material | 125 ppm | 1 minute | Inactivation | nih.gov |

| Escherichia coli | 5% organic material | 125 ppm | 1 minute | Inactivation | nih.gov |

Antiviral Potentials and Mechanism of Efficacy

Research suggests that this compound compounds possess potential activity against certain viruses. smolecule.com The primary mechanism of antiviral action for many quaternary ammonium compounds is the disruption of the viral envelope, making them particularly effective against enveloped viruses. nih.govuomustansiriyah.edu.iq For example, studies have indicated the efficacy of didecyl dimethyl ammonium chloride (DDAC) against enveloped viruses like Herpes Simplex Virus and Avian Influenza Virus (AIV). nih.govnih.gov

The virucidal action of these compounds can be influenced by factors such as concentration and the presence of organic matter. In one study, 125 ppm of DDAC inactivated AIV within 10 minutes in the absence of organic material. nih.gov However, in the presence of 5% organic material, a higher concentration of 500 ppm was required to achieve inactivation within 15 minutes. nih.gov The mechanism of action for antiviral drugs can vary, with some acting as chain terminators for viral nucleic acid synthesis or inhibiting viral entry into host cells. wikipedia.orglibretexts.orgnih.gov

Role in Disinfection and Infection Control Research Tools

This compound chloride is a common active ingredient in disinfectants used in healthcare and food service industries due to its antimicrobial properties. smolecule.comcloudfront.net It is utilized in formulations for hard surface disinfectants and sanitizers. atamankimya.com Research in infection control often involves evaluating the efficacy of such disinfectants in reducing microbial loads on surfaces to prevent healthcare-associated infections. nih.govnih.gov

The effectiveness of disinfection protocols is a critical area of study. For instance, studies have compared the efficacy of different disinfection strategies, including the use of quaternary ammonium compounds alone or in combination with other methods like UV-C light. nih.govuvsmart.nl The goal of these studies is to establish best practices for environmental cleaning to minimize the transmission of pathogens in clinical and public settings. biomedpharmajournal.orgsemanticscholar.org

Gene Delivery Systems and Nucleic Acid Complexation

This compound-based compounds are being explored as non-viral vectors for gene delivery. smolecule.com Their cationic nature allows them to form complexes with negatively charged nucleic acids like DNA and RNA. smolecule.comnih.gov This process, known as nucleic acid complexation, is a crucial step in protecting the genetic material and facilitating its entry into cells for therapeutic purposes such as gene therapy and vaccine development. smolecule.comnih.govpolyu.edu.hknumberanalytics.com

The formation of these complexes, often called lipoplexes or polyplexes, depends on factors like the ratio of the cationic lipid to the nucleic acid. rsc.orgescholarship.orgdiva-portal.org The resulting nanoparticles can be designed to have specific sizes and surface charges to optimize their interaction with cell membranes and subsequent uptake. rsc.orgescholarship.org Researchers are actively investigating various formulations of lipids and polycations to create safer and more efficient carriers for delivering plasmid DNA, siRNA, and other nucleic acids. nih.gov The interaction of these cationic compounds with biomacromolecules can also lead to the formation of thermotropic liquid crystals, a state of matter with properties between those of a conventional liquid and a solid crystal. pnas.org

Environmental Science Research

In the field of environmental science, this compound compounds are being investigated for their potential role in remediation strategies. smolecule.com

Role in Pollutant Removal and Environmental Remediation Strategies

This compound chloride has shown potential in aiding the removal of various pollutants, including heavy metals and organic contaminants, from soil and water. smolecule.com Its surfactant properties can be utilized in processes designed to clean up contaminated sites. researchgate.netresearchcommons.org The application of such chemical compounds is part of a broader field of environmental remediation which seeks to develop effective strategies for managing and cleaning up pollution. envsolutions.com.au

Environmental Fate, Sorption, and Partitioning Dynamics

The environmental behavior of this compound and its analogues, such as didecyldimethylammonium chloride (DDAC), is largely governed by their cationic surfactant properties. These compounds exhibit strong tendencies to bind to negatively charged surfaces, which significantly influences their fate and transport in the environment.

Environmental Fate: Once released into the environment, this compound compounds are not expected to persist in the water column. chemicalpapers.com Their primary dissipation routes are rapid binding to suspended solids and sediments and microbial degradation. chemicalpapers.com The half-life in water for a related compound, (3-(Trimethoxysilyl)propyl)dimethyloctadecyl ammonium chloride, is estimated to be 37.5 days, suggesting it is not persistent in water. researchgate.net However, the estimated half-life in sediment is significantly longer at 337.5 days. researchgate.net Studies on the very similar compound DDAC indicate it is readily biodegradable in soil, with a half-life of approximately 10-15 days in aerobic soil degradation studies. mdpi.com However, other studies have found DDAC to be not readily biodegradable in certain tests, such as the OECD Guideline 301C, which showed 0% degradation over 28 days. researchgate.net This suggests that environmental conditions play a crucial role in its persistence.

Sorption: Sorption is a key process dictating the environmental distribution of this compound. As a cationic surfactant, it strongly adsorbs to natural materials like soils, sediments, and suspended particles, which are typically negatively charged. researchgate.net The primary mechanism for this is cation exchange, with clay minerals and natural organic matter being the main contributors to sorption due to their high cation exchange capacity. researchgate.netknowde.com

Research on the closely related DDAC using batch equilibrium studies demonstrated soil organic carbon-water (B12546825) partitioning coefficient (Koc) values ranging from 667 to 24,433 across five different soil types. researchgate.net These high Koc values indicate that the compound is expected to have low to no mobility in soil, with a strong tendency to remain bound to soil particles. researchgate.netaem.org The sorption process is generally spontaneous, favorable, and dominated by physical interactions. knowde.com

Partitioning Dynamics: The partitioning behavior of a chemical between octanol (B41247) and water is described by the partition coefficient (log Pow), which indicates its hydrophobicity. A higher log Pow value suggests a greater tendency to partition into fatty tissues and organic matter. For this compound chloride, a log Pow of 0.1 has been reported at 21 °C, suggesting relatively low hydrophobicity. researchgate.net Another source reports a logP of 2.78 for this compound bromide, indicating moderate hydrophobicity. nih.gov This variation highlights how the counter-ion can influence the compound's physical properties. Due to its strong sorption to soil and sediment, it is not expected to volatilize from moist soil surfaces. medchemexpress.com

| Parameter | Value | Compound | Source |

| Partition Coefficient (log Pow) | 0.1 (at 21 °C) | This compound chloride | researchgate.net |

| Partition Coefficient (LogP) | 2.78 | This compound bromide | nih.gov |

| Soil/Sediment Sorption (Koc) | 667 - 24,433 | Didecyldimethylammonium chloride | researchgate.net |

| Half-life in Water (estimated) | 37.5 days | (3-(Trimethoxysilyl)propyl)dimethyloctadecyl ammonium chloride | researchgate.net |

| Half-life in Sediment (estimated) | 337.5 days | (3-(Trimethoxysilyl)propyl)dimethyloctadecyl ammonium chloride | researchgate.net |

| Aerobic Soil Degradation (DT50) | ~10 - 15 days | Didecyldimethylammonium chloride | mdpi.com |

Materials Science and Engineering

This compound and its derivatives are utilized in materials science for their surfactant properties, which enable the synthesis and modification of various materials at the molecular and colloidal levels.

Quaternary ammonium salts like this compound serve as crucial components in the bottom-up synthesis of nanomaterials. They function as stabilizing or capping agents, controlling particle growth and preventing agglomeration. nih.govmdpi.com Their amphiphilic nature allows them to form micelles and microemulsions, which can act as templates or nanoreactors for synthesizing nanoparticles with controlled size and morphology. mdpi.com

Specifically, this compound iodide (DDAI) has been used as a surfactant in combination with a cosurfactant (heptylamine) and a nonpolar phase (heptane) to create liquid-crystalline phases in liquid ammonia (B1221849). acs.org These organized structures can serve as templates for producing porous materials like silicon nitride (Si3N4) and titanium nitride (TiN). acs.org The ability to form these structured liquid phases is essential for directing the synthesis of advanced inorganic nanomaterials. acs.org

This compound compounds are employed to alter the surface properties and bulk characteristics of polymers and cellulose-based materials. In polymer science, the addition of this compound chloride as a surfactant has been studied in polystyrene (PS) and polymethylmethacrylate (PMMA) blends. acs.org Research indicated that the surfactant was more compatible with the PMMA phase and concentrated at the interfacial region between the two polymers, influencing the blend's morphology. acs.org

In the realm of bio-based materials, related quaternary ammonium compounds are used for the cationization of cellulose (B213188). This process introduces positive charges onto the cellulose backbone, enhancing properties such as water retention and antimicrobial activity. For instance, poly(diallyl dimethyl ammonium chloride) (PDADMAC), a polymeric analogue, has been grafted onto cellulose filter membranes. researchgate.net This modification created a material capable of selectively removing anionic dyes from wastewater and imparting antimicrobial properties against bacteria like S. aureus and E. coli. researchgate.net Such modifications are achieved through techniques like Atom Transfer Radical Polymerization (ATRP), where the cellulose surface is first functionalized to initiate the polymerization of the cationic monomer. researchgate.net

The stabilization of emulsions—mixtures of immiscible liquids like oil and water—is a primary application for surfactants. tutoring-blog.co.uk this compound compounds, with their cationic head and hydrophobic tails, can adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around droplets to prevent coalescence. basicmedicalkey.com

In colloidal systems, these compounds can influence particle interactions and stability. The stability of a colloidal dispersion is often assessed by its zeta potential; a high surface charge creates repulsive forces that prevent particles from aggregating. wyatt.com this compound bromide (DMDOAB) has been used as an electrolyte additive in N-methylformamide media, where at a concentration of 20 mmol L⁻¹, it improved the electrophoretic separation of copper complexes. researchgate.net Furthermore, this compound iodide (DDAI) has been used to form microemulsions, which are thermodynamically stable colloidal systems, with liquid ammonia as the polar phase. acs.org These systems are foundational for various advanced material synthesis processes. acs.org

Modification of Polymeric and Cellulose-Based Materials

Electrochemical and Corrosion Inhibition Studies

This compound compounds have demonstrated significant utility in electrochemical applications, particularly as effective corrosion inhibitors for various metals and alloys. Their mechanism of action typically involves adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

Research has shown that didecyldimethylammonium chloride (DDAC), a compound structurally very similar to this compound chloride, is an effective corrosion inhibitor for 7B04 aluminum alloy and carbon steel. chemicalpapers.comresearchgate.net For the aluminum alloy, DDAC acts as a mixed-type inhibitor, suppressing both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. chemicalpapers.com The adsorption of DDAC on the aluminum alloy surface was found to follow the Langmuir isotherm model, indicating the formation of a monolayer film, with the inhibition mechanism involving both physical (electrostatic) and chemical adsorption. chemicalpapers.com Quantum chemical calculations identified the nitrogen atom as the primary adsorption center. chemicalpapers.com

In another study, the combination of disoctyl dimethyl ammonium chloride (a structural isomer, also abbreviated DDAC) and D-tyrosine was shown to produce a synergistic effect in mitigating microbiologically influenced corrosion (MIC) caused by sulfate-reducing bacteria (Desulfovibrio vulgaris). nih.gov The combination achieved a high corrosion inhibition efficiency of 77.23%. nih.gov The D-tyrosine was found to reduce the attachment of bacterial cells and extracellular polymeric substances (EPS) to the metal surface, allowing the this compound compound to more effectively reach and act on the bacteria, thereby inhibiting corrosion. nih.gov For carbon steel in hydrochloric acid, DDAC has also been reported as a highly efficient inhibitor. researchgate.net Beyond corrosion, this compound bromide has been noted for its use as a supporting electrolyte in electrochemical studies. medchemexpress.com

| Metal/Alloy | Corrosive Medium | Inhibitor | Max. Inhibition Efficiency (%) | Source |

| 7B04 Aluminum Alloy | Aircraft fuel system environment (with bacteria) | Didecyldimethylammonium chloride (DDAC) | 86.44 (at 100 mg/L) | chemicalpapers.com |

| Carbon Steel | Environment with Desulfovibrio vulgaris | Disoctyl dimethyl ammonium chloride + D-tyrosine | 77.23 | nih.gov |

| 45# Carbon Steel | Hydrochloric Acid | Didecyldimethylammonium chloride (DDAC) | High (specific % not stated) | researchgate.net |

Theoretical and Computational Investigations of Dimethyldioctylammonium Systems

Molecular Dynamics Simulations of Interfacial and Bulk Behavior

Molecular dynamics (MD) simulations have been instrumental in elucidating the behavior of DDOA in various environments, from bulk aqueous solutions to complex interfaces. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions.

Studies have shown that DDOA cations, often in the form of salts like dimethyldioctylammonium chloride (DDOA-Cl) or iodide (DDOA-I), exhibit distinct aggregation behavior in aqueous solutions. Simulations, in conjunction with experimental data, have helped to propose a stepwise aggregation process that begins with the formation of dimers at very low concentrations, followed by the assembly of bilayers and eventually more complex structures as the concentration increases. acs.org The hydrophobic attraction between the long octyl chains is a primary driving force for this aggregation, while the charged dimethylammonium headgroups interact favorably with water and counterions. ualberta.ca

At interfaces, such as the air-water or oil-water interface, MD simulations reveal that DDOA molecules form organized monolayers. This interfacial arrangement is crucial for its function as a surfactant in stabilizing emulsions and microemulsions. mdpi.com For instance, in liquid-crystalline phases formed with liquid ammonia (B1221849), heptane, and a cosurfactant, DDOA-I acts as the primary surfactant, creating structured environments that can serve as templates for synthesizing nanomaterials. acs.orgresearchgate.net MD simulations can provide information on the conformational preorganization and cavity size when DDOA is encapsulated within larger host molecules like cavitands. idexlab.com

Table 1: Summary of MD Simulation Findings for this compound Systems

| System Simulated | Key Findings from MD Simulations | Associated Application/Phenomenon | Reference |

|---|---|---|---|

| DDOA-Cl in aqueous solution | Corroborated a stepwise aggregation model: formation of dimers, then bilayers with increasing concentration. | Micelle and aggregate formation. | acs.org |

| DDOA+ at hydrophobic surfaces | Demonstrated the role of long-range hydrophobic forces in the interaction between surfaces coated with DDOA+. | Surface forces and film stability. | ualberta.ca |

| bis(this compound) molybdate (B1676688) in microemulsions | Showed how the surfactant facilitates the formation of thermo-controlled and switchable microemulsions for catalysis. | Interfacial catalysis. | mdpi.com |

| DDOA-I in liquid ammonia/heptane | Confirmed the role of DDOA-I in forming liquid-crystalline phases used as templates. | Nanomaterial synthesis. | acs.orgresearchgate.net |

| DDOA+ as a guest in a cavitand host | Provided information on the size and conformational preorganization of the host-guest complex. | Supramolecular chemistry, molecular recognition. | idexlab.com |

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations offer a deeper understanding of the electronic properties of the this compound cation, which govern its reactivity and interactions. Methods ranging from semi-empirical models to more advanced first-principles calculations are employed.

Semi-empirical methods like PM3 have been used to model DDOA-Cl, providing insights into its molecular geometry and charge distribution. acs.org Such calculations help to rationalize the interactions between the cationic headgroup and its counterion, as well as with solvent molecules. More sophisticated studies have used semi-empirical methods within a polarization continuum model (PCM) to investigate the binding affinity of DDOA within host-guest complexes, optimizing the geometries to understand the interactions at an electronic level. acs.org

The reactivity of the tertiary amine precursor to DDOA, dimethyloctylamine, in its quaternization reaction (the Menshutkin reaction) to form the final compound is a classic example of an SN2 reaction. ntnu.no Quantum chemical studies can model the transition state of this reaction, calculating activation energies and elucidating the role of the solvent and the nature of the alkyl halide. These calculations confirm that the nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. ntnu.no The electronic structure, particularly the charge localization on the nitrogen atom and the steric hindrance from the alkyl chains, are key factors determining the reaction rate.

Table 2: Quantum Chemical Methods and Insights for this compound

| Computational Method | System Studied | Key Insights Gained | Reference |

|---|---|---|---|

| PM3 (Semi-empirical) | This compound chloride | Provided optimized molecular geometry and supported models of molecular aggregation. | acs.org |

| Semi-empirical with PCM | N,N-dimethyldioctylammonium in a host molecule | Calculated optimized geometries and binding affinities of inclusion complexes. | acs.org |

| General Quantum Chemistry Principles | Menshutkin Reaction (synthesis of DDOA) | Characterized the SN2 reaction mechanism, transition state, and factors influencing reactivity. | ntnu.no |

Force Field Development and Parameterization for Simulation Accuracy

The accuracy of molecular dynamics simulations is critically dependent on the quality of the force field—a set of mathematical functions and parameters that describe the potential energy of the system. For a molecule like this compound, developing an accurate force field is essential for realistic simulations. icsm.fr

General-purpose force fields, such as the General Amber Force Field (GAFF) or MMFF94, are designed to be applicable to a wide range of organic molecules and are often used as a starting point. researchgate.netresearchgate.net GAFF, for instance, is compatible with existing Amber force fields for biomolecules and uses a simple functional form with parameters for most common organic molecules. researchgate.net However, for specialized systems or to achieve higher accuracy, these general force fields may require refinement or re-parameterization.

The parameterization process involves adjusting force field terms (e.g., for bond stretching, angle bending, torsions, and non-bonded interactions like van der Waals and electrostatic forces) to reproduce experimental data or high-level quantum mechanical calculations. icsm.frresearchgate.net For DDOA, this would involve ensuring the model accurately captures the hydrophobic nature of the two long alkyl chains and the electrostatic character of the charged headgroup. The goal is to create a model that can reliably predict structural, dynamic, and thermodynamic properties. icsm.fr The need for such custom development is particularly acute when studying complex systems like the interfacial behavior of catalytic surfactants such as bis(this compound) molybdate. icsm.fr

Table 3: Force Fields for Simulating this compound and Related Surfactants

| Force Field | Type | Relevance to this compound | Reference |

|---|---|---|---|

| Custom Polarizable Force Fields | Specific/Tailored | Development is considered a method of choice to accurately reproduce experimental solvation properties for systems containing DDOA derivatives. | icsm.fr |

| General Amber Force Field (GAFF) | General-purpose | A framework designed for organic molecules like DDOA, suitable for automated parameterization and compatible with protein/nucleic acid simulations. | researchgate.net |

| MMFF94 | General-purpose | A classical all-atom force field that has been successfully used for modeling various molecular systems involving other surfactants. | researchgate.net |

Computational Modeling of Self-Assembly Processes

Computational models are vital for understanding the complex process of self-assembly, where individual DDOA molecules spontaneously organize into larger, ordered structures. This phenomenon is fundamental to its applications in catalysis, material synthesis, and formulation science. mdpi.comuni-regensburg.de

Modeling efforts, often combining MD simulations with other theoretical approaches, have successfully described the self-aggregation of DDOA salts in water. uni-regensburg.de These models show how factors like the nature of the counterion can significantly influence the resulting aggregates. uni-regensburg.de A key finding from combined experimental and computational studies is the concept of a stepwise aggregation process for this compound chloride. Molecular modeling supports the initial formation of dimers, which then grow into larger bilayer structures as the concentration of the surfactant increases in the bulk solution. acs.org

Furthermore, computational models have been applied to more complex systems, such as the formation of microemulsions stabilized by bis(this compound) molybdate. mdpi.com These models help rationalize how the surfactant structure leads to the formation of nanostructured systems that can act as "nanoreactors" for chemical transformations, highlighting the synergy between different surfactant components. mdpi.comuniv-lille.fr The self-assembly process is driven by a delicate balance of noncovalent interactions, including hydrophobic effects, electrostatic forces, and van der Waals interactions, all of which can be effectively captured and analyzed through computational modeling. ualberta.camdpi.com

Analytical Methodologies for Dimethyldioctylammonium Detection and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating dimethyldioctylammonium from other components in a sample. The choice between High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) often depends on the sample matrix and the analytical objective.

HPLC is a versatile and widely used method for the analysis of quaternary ammonium (B1175870) compounds like this compound. american.edu The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For QACs, which are non-volatile and possess a permanent positive charge, reversed-phase (RP) HPLC is a common approach. oup.comntnu.no

In a typical HPLC setup for this compound, a C18 column is often employed. eurl-pesticides.euekb.eg These columns have a nonpolar stationary phase, and a polar mobile phase is used for elution. The mobile phase frequently consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer containing a salt like ammonium formate (B1220265) and an acid like formic acid to ensure good peak shape and resolution. eurl-pesticides.euekb.egplos.orgnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to effectively separate different QACs and resolve them from matrix interferences. eurl-pesticides.eucsic.es

Detection in HPLC can be achieved through various means. While UV detection is possible for some QACs containing chromophores, this compound itself lacks a suitable chromophore for direct UV detection. ntnu.nomdpi.com Therefore, HPLC is almost always coupled with a more sensitive and specific detector, most notably a mass spectrometer (MS), which is discussed in a later section. google.com Charged Aerosol Detection (CAD) is another alternative that provides a more universal response for non-volatile analytes. vwr.com

Interactive Table: HPLC Parameters for QAC Analysis

| Parameter | Typical Conditions | Source(s) |

| Column | Reversed-phase C18, Phenyl-Hexyl | eurl-pesticides.euekb.egnih.gov |

| Mobile Phase | Acetonitrile/Methanol and Ammonium Formate/Formic Acid Buffer | eurl-pesticides.euplos.orgnih.gov |

| Elution | Gradient | eurl-pesticides.eucsic.es |

| Detector | Mass Spectrometry (MS), Charged Aerosol Detector (CAD) | google.comvwr.com |

| Column Temp. | 40°C | eurl-pesticides.eu |

| Injection Vol. | 5 µL | eurl-pesticides.eu |

Ion Chromatography is another powerful technique for the analysis of ionic species and is well-suited for quaternary ammonium compounds. oup.comresearchgate.netnih.gov IC separates ions based on their affinity for an ion-exchange resin. For a cationic compound like this compound, a cation-exchange column would be utilized.

The feasibility of using IC for QAC analysis has been established, demonstrating its applicability for determining these compounds in various solutions. oup.comresearchgate.net The separation mechanism in IC is based on the reversible adsorption of the analyte ions to the charged stationary phase. Elution is achieved by pumping a solution (the eluent) containing a competing ion through the column.

IC can be particularly advantageous due to its high sensitivity and specificity for ionic analytes. researchgate.net It can be used to separate different QACs and also to determine the associated halide counter-ions (like chloride or bromide) in the same analytical run, which can be valuable for characterizing commercial formulations. oup.comresearchgate.netnih.gov Detection in IC is typically accomplished using a conductivity detector, although coupling with mass spectrometry is also a powerful option. Research has shown that IC methods can achieve low limits of detection (LOD), for instance, an LOD of 0.56 µg/ml was reported for didecyldimethylammonium chloride (DDAC), a related QAC. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and precise quantification of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of the analyte.

The coupling of liquid chromatography with mass spectrometry (LC-MS or HPLC-MS) is the gold standard for analyzing this compound in complex matrices such as environmental samples, food, and biological tissues. eurl-pesticides.eugoogle.comrsc.orgeurl-pesticides.euchrom-china.com This hyphenated technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of MS detection. nih.govnih.gov

The process begins with the HPLC system separating this compound from other sample components. The eluent from the HPLC column is then directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for QACs, as it is a soft ionization method suitable for polar, non-volatile molecules. eurl-pesticides.eucsic.eseurl-pesticides.eu In the ESI source, the analyte is ionized, typically forming a positive ion [M]+ corresponding to the this compound cation.

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed. plos.orgnih.goveurl-pesticides.euchrom-china.com In this mode, the parent ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix effects, allowing for very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.govchrom-china.com For example, methods have been developed with limits of quantification (LOQ) ranging from 0.1 µg/kg to 2.1 µg/kg in soil and sludge. plos.orgnih.gov

Interactive Table: LC-MS/MS Parameters for QAC Analysis

| Parameter | Typical Conditions | Source(s) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | eurl-pesticides.eueurl-pesticides.eu |

| MS Mode | Tandem MS (MS/MS), Selected Reaction Monitoring (SRM) | nih.govchrom-china.com |

| Parent Ion (m/z) | Specific to this compound Cation | csic.es |

| Fragment Ions | Characteristic fragments from CID | nih.gov |

| Limit of Quantification | 0.1 to 2.1 µg/kg (in soil) | plos.orgnih.gov |

Spectroscopic Characterization Methods

While chromatography and mass spectrometry are primary tools for separation and detection, other spectroscopic methods can provide complementary information for structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of compounds. ntnu.no Both ¹H and ¹³C NMR can be used to confirm the identity and purity of this compound standards. The chemical shifts and coupling patterns in the NMR spectrum provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the presence of the two octyl chains and the two methyl groups attached to the quaternary nitrogen atom. ntnu.no

Vibrational spectroscopy, such as Raman spectroscopy, can also be used for characterization. It provides information about the vibrational modes of the molecule, which are sensitive to the molecular structure and its environment. nasa.gov For instance, Raman spectroscopy has been used to study the interaction of QACs within crystalline structures by observing changes in the vibrational bands of the molecule. nasa.gov

Advanced Sampling and Analytical Techniques for Environmental Traces

Detecting trace levels of this compound in environmental compartments like water, soil, and sediment requires specialized sampling and extraction techniques to isolate and concentrate the analyte prior to instrumental analysis. univie.ac.atlgcstandards.comnih.gov

For solid samples such as soil and sewage sludge, extraction is a critical first step. Methods like ultrasonic-assisted extraction (USE) with an acidified organic solvent (e.g., acetonitrile/HCl) have proven effective. plos.orgnih.govchrom-china.com Another technique is pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), which uses elevated temperatures and pressures to improve extraction efficiency. univie.ac.at

Following initial extraction, a cleanup step is often necessary to remove co-extracted interfering substances. Solid-phase extraction (SPE) is widely used for this purpose. plos.orgnih.gov For QACs, cation-exchange SPE cartridges can be employed to selectively retain the positively charged this compound while allowing neutral and anionic interferences to pass through. The analyte is then eluted with a strong solvent.

For air sampling, adsorbents like XAD-2 resin have been used to trap aerosolized QACs, which are then desorbed with a solvent for analysis. researchgate.netnih.gov The development of these robust sampling and cleanup procedures is crucial for achieving the low detection limits required for environmental monitoring and fate studies. nih.govunivie.ac.at The combination of these advanced sampling methods with highly sensitive LC-MS/MS analysis allows for the accurate quantification of this compound and other QACs at environmentally relevant concentrations. rsc.orgnih.gov

Conclusion and Future Research Trajectories

Current Advancements and Key Knowledge Gaps

Recent progress in the study of dimethyldioctylammonium has solidified its importance in various sectors. It is widely recognized for its surfactant properties and is a key ingredient in disinfectants, and has been used in fabric softeners and cosmetics. smolecule.com Its efficacy as a broad-spectrum biocide against bacteria and fungi is well-documented, with its mechanism of action primarily involving the disruption of microbial cell membranes. smolecule.comatamankimya.com This has led to its use in hard surface disinfection in food processing plants, hospitals, and for water treatment. atamankimya.comtheoremchem.com

However, several knowledge gaps persist. While the general antimicrobial mechanism is understood, a more detailed, molecular-level understanding of its interaction with specific microbial species is needed. The long-term environmental fate and potential for microbial resistance development to this compound compounds require more extensive investigation. wikipedia.org Furthermore, while its use in some consumer products like fabric softeners has declined due to biodegradability concerns, a comprehensive understanding of its entire life cycle and environmental impact is still evolving. smolecule.comwikipedia.org

Emerging Research Directions and Interdisciplinary Opportunities

The future of this compound research is ripe with interdisciplinary opportunities. One of the most promising areas is its use in the synthesis of ionic liquids (ILs). By combining this compound cations with various anions, researchers can create novel ILs with tailored properties. For instance, ILs derived from vitamin C and this compound have shown potent antibacterial and antifungal properties. researchgate.net This opens up avenues for the development of "green" and biocompatible materials with applications in medicine and sustainable chemistry. researchgate.netresearchgate.netuni-regensburg.de

The field of supramolecular chemistry also presents exciting prospects. mdpi.com The self-assembly properties of this compound can be harnessed to create complex, functional structures. These could be used in areas such as catalysis, drug delivery, and the development of advanced materials. mdpi.com For example, the use of this compound iodide as a surfactant in the synthesis of porous metal nitrides highlights its potential in materials science. acs.org

Further research into its role in inhibiting cholesterol biosynthesis and its potential effects on neurodevelopment, as suggested by studies on related quaternary ammonium (B1175870) compounds, could lead to new toxicological insights and biomedical applications. ewg.org

Theoretical and Experimental Synergies in Future Investigations

To unlock the full potential of this compound, a synergistic approach combining theoretical modeling and experimental validation is crucial. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict the biological activity and toxicity of new this compound-based compounds. researchgate.net This can help in the rational design of safer and more effective molecules, reducing the need for extensive and time-consuming laboratory testing.

Experimental studies will remain vital for validating theoretical predictions and for providing a deeper understanding of the compound's behavior. Advanced analytical techniques can be used to probe the interactions of this compound at the molecular level. The synergy between predictive modeling and empirical research will be instrumental in designing future industrial processes involving mass transfer, such as extraction and absorption. researchgate.net This integrated approach will accelerate the discovery of new applications and ensure the sustainable and responsible use of this compound and its derivatives.

Q & A

Q. What are the validated synthesis routes for dimethyldioctylammonium chloride, and how can purity be ensured?

this compound chloride is typically synthesized via quaternization of di-n-octylamine with methyl chloride or methylamine under controlled conditions . To ensure purity, researchers should employ techniques such as nuclear magnetic resonance (NMR) for structural verification and high-performance liquid chromatography (HPLC) to quantify impurities (<1% as per regulatory standards) . For reproducibility, experimental protocols must include reaction temperature (e.g., 60–80°C), solvent selection (e.g., ethanol/water mixtures), and stoichiometric ratios, with detailed characterization data provided in supplementary materials .

Q. Which analytical methods are recommended for characterizing this compound-based compounds?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm alkyl chain arrangement and quaternary ammonium structure .

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation (theoretical MW: 305.97 g/mol) .

- Ion chromatography to quantify chloride counterion content . Researchers should cross-reference results with literature data and provide raw spectral data in appendices to support reproducibility .

Q. How should researchers design stability studies for this compound derivatives in aqueous solutions?

Stability studies should evaluate degradation under varying pH (e.g., 2–12), temperature (20–80°C), and ionic strength. Use HPLC or UV-Vis spectroscopy to monitor degradation products like dimethyloctylamine or chlorinated byproducts . Include control experiments with inert atmospheres (N₂) to assess oxidation pathways. Data analysis should differentiate between hydrolytic and thermal decomposition mechanisms .

Advanced Research Questions

Q. How can contradictory data on the antimicrobial efficacy of this compound compounds be resolved?

Contradictions often arise from variations in microbial strains, surfactant concentration, or experimental conditions (e.g., biofilm vs. planktonic cultures). Researchers should:

- Replicate studies using standardized protocols (e.g., CLSI guidelines).

- Perform dose-response assays with minimum inhibitory concentration (MIC) values reported alongside cytotoxicity data (e.g., using mammalian cell lines) .

- Use statistical tools (e.g., ANOVA) to assess significance of observed differences .

Q. What strategies optimize the interfacial behavior of this compound in colloidal systems?

Advanced approaches include:

- Dynamic light scattering (DLS) to monitor micelle size distribution under varying salt concentrations.

- Surface tension measurements (e.g., pendant drop method) to determine critical micelle concentration (CMC).

- Molecular dynamics simulations to predict alkyl chain packing efficiency . Researchers must report environmental parameters (e.g., temperature, ionic strength) and validate models against experimental data .

Q. How can researchers address gaps in the environmental impact assessment of this compound compounds?

Current gaps include biodegradation pathways and ecotoxicological effects. Methodological solutions involve:

- OECD 301F tests to measure biodegradability in activated sludge.

- QSAR modeling to predict toxicity to aquatic organisms (e.g., Daphnia magna).

- LC-MS/MS to track environmental persistence in water/sediment systems . Cross-disciplinary collaboration with environmental chemists is critical for comprehensive risk assessments .

Methodological Guidelines

Q. What are best practices for documenting this compound research to ensure reproducibility?

- Experimental section : Detail synthetic steps, purification methods, and instrument calibration (e.g., NMR referencing to TMS) .

- Data reporting : Include raw chromatograms, spectral peaks (with integration values), and error margins for quantitative assays.

- Supporting information : Provide crystallographic data (if available) and computational input files for simulations .

Q. How should researchers formulate hypotheses about structure-activity relationships (SAR) for this compound analogs?

SAR studies require systematic variation of alkyl chain length (C8 vs. C12) or counterion substitution (Cl⁻ vs. Br⁻). Use combinatorial libraries and multivariate analysis to correlate structural features (e.g., logP, polar surface area) with biological/environmental activity . Hypothesis testing should follow the "null hypothesis" framework , with p-values adjusted for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.